Methyl 6-(1-aminoethyl)nicotinate

Catalog No.
S2861170
CAS No.
1134776-56-9
M.F
C9H12N2O2
M. Wt
180.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(1-aminoethyl)nicotinate

CAS Number

1134776-56-9

Product Name

Methyl 6-(1-aminoethyl)nicotinate

IUPAC Name

methyl 6-(1-aminoethyl)pyridine-3-carboxylate

Molecular Formula

C9H12N2O2

Molecular Weight

180.207

InChI

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3

InChI Key

VYMQJIUJCFCVRL-UHFFFAOYSA-N

SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N

solubility

not available

Methyl 6-(1-aminoethyl)nicotinate is an organic compound with the molecular formula C₉H₁₃N₂O₂. It is a derivative of nicotinic acid, characterized by the presence of a methyl ester group and an aminoethyl side chain at the 6-position of the pyridine ring. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives, such as carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert this compound into reduced forms, such as amines or alcohols, typically utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogens or nucleophiles as reagents.

The synthesis of methyl 6-(1-aminoethyl)nicotinate typically involves:

  • Esterification of Nicotinic Acid: This initial step involves reacting nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate.
  • Reductive Amination: The introduction of the 1-aminoethyl group is achieved through reductive amination, using suitable reagents and conditions to ensure high yield and purity.

Industrial Production

In industrial settings, large-scale synthesis may employ continuous flow reactors and advanced purification techniques to optimize yield and maintain product quality.

Methyl 6-(1-aminoethyl)nicotinate finds applications across several domains:

  • Organic Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biological Research: The compound is studied for its effects on cellular processes and enzyme functions.
  • Pharmaceutical Industry: Ongoing research aims to evaluate its potential therapeutic applications in drug development.

The mechanism of action of methyl 6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the precise mechanisms involved in these interactions.

Several compounds share structural similarities with methyl 6-(1-aminoethyl)nicotinate:

Compound NameStructural Features
Methyl 5-(1-aminoethyl)picolinateAminoethyl group at the 5-position of picolinic acid
Methyl 4-(1-aminoethyl)benzoateAminoethyl group at the 4-position of benzoic acid
Methyl 4-(1-aminoethyl)nicotinateAminoethyl group at the 4-position of nicotinic acid

Uniqueness

Methyl 6-(1-aminoethyl)nicotinate is unique due to its specific structural features, particularly the position of the aminoethyl group on the nicotinic acid moiety. This distinct positioning may confer unique chemical and biological properties that differentiate it from other similar compounds.

The synthesis of methyl 6-(1-aminoethyl)nicotinate begins with the formation of the methyl ester functionality through conventional esterification approaches. The Fischer esterification represents the most widely employed methodology for converting nicotinic acid derivatives to their corresponding methyl esters [6] [27]. This process involves the direct reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or para-toluenesulfonic acid [27] [28].

The mechanism of Fischer esterification follows a well-established six-step pathway characterized by the sequence: protonation-addition-deprotonation-protonation-elimination-deprotonation [27]. The initial protonation of the carbonyl oxygen creates an enhanced electrophilic center, facilitating nucleophilic attack by methanol [27] [28]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and subsequent elimination of water to yield the desired methyl ester [27].

Performance Comparison of Esterification Methods

MethodTemperature (°C)Reaction TimeYield (%)Catalyst RequirementsKey Advantages
Fischer Esterification40-1003-24 hours85-95Strong acid (H₂SO₄, TsOH)Well-established, high yields
Non-catalytic Thermal135-20060-65 hours70-85NoneNo catalyst needed
Acid-Catalyzed (H₂SO₄)100-15010-60 hours66-95Concentrated H₂SO₄Industrial scale applicable
Trimethylchlorosilane/MeOHRoom Temperature2-12 hours85-98TMSClMild conditions, high purity
Triphenylphosphine DibromideRoom Temperature to Reflux1-3 days40-76PPh₃Br₂ + baseOne-pot procedure

Non-catalytic thermal esterification provides an alternative approach that eliminates the need for acid catalysts [24]. This methodology requires elevated temperatures ranging from 135 to 200 degrees Celsius and extended reaction times of 60 to 65 hours [24]. The process involves heating nicotinic acid with water-immiscible monohydroxy aliphatic alcohols under reflux conditions [24]. The reaction temperature depends primarily on the boiling point of the nicotinic acid-alcohol mixture, with xylene often employed as an inert solvent to maintain optimal reaction temperatures [24].

The trimethylchlorosilane-methanol system represents a particularly effective approach for esterification under mild conditions [29]. This method operates at room temperature and achieves yields ranging from 85 to 98 percent [29]. The system offers advantages including easy operation, simple workup procedures, and compatibility with various carboxylic acid substrates [29]. The mechanism involves the formation of an activated ester intermediate through reaction with trimethylchlorosilane, followed by nucleophilic attack by methanol [29].

Advanced esterification methodologies include the use of triphenylphosphine dibromide as a one-pot reagent for converting carboxylic acids to their corresponding esters [25]. This approach demonstrates variable yields depending on the substrate structure, with nicotinic acid derivatives requiring elevated temperatures and extended reaction times to achieve acceptable conversions [25]. The method proves particularly useful for electron-deficient aromatic carboxylic acids, though yields typically remain in the 40 to 76 percent range [25].

Catalytic Approaches in Aminoethyl Group Introduction

The introduction of the aminoethyl functionality represents a critical step in the synthesis of methyl 6-(1-aminoethyl)nicotinate. Palladium-catalyzed methodologies have emerged as powerful tools for this transformation [11] [34]. The use of palladium precatalysts in combination with phosphine ligands enables efficient amidation reactions under mild conditions [11]. Specifically, the Buchwald third-generation palladium precatalyst with 1,1'-bis(dicyclohexylphosphino)ferrocene as the ligand system achieves complete conversion at 40 degrees Celsius within 24 hours [11].

The palladium-catalyzed approach utilizes tert-butyl 2-chloronicotinate as the substrate for amidation with primary amides [11]. The process employs cesium carbonate as a weak base in 2-methyltetrahydrofuran solvent, achieving isolated yields of 97 percent [11]. The subsequent zinc-catalyzed alcoholysis step enables the conversion of the activated amide to the desired ester functionality under neutral conditions [11].

Catalytic Systems for Aminoethyl Group Introduction

Catalyst SystemReaction TypeTemperature (°C)Yield Range (%)SelectivityGreen Chemistry Score
Palladium/Phosphine LigandsCross-coupling/Amidation40-5075-97HighModerate
Novozym 435 LipaseEnzymatic Ammonolysis5081.6-88.5ModerateHigh
Zinc(II) AcetateAlcoholysis of Activated Amides40-6070-90HighModerate
Copper(I) IodideChalcogenative Cyclization60-10041-95VariableLow
[Bmim]ZnBr₃ Ionic LiquidTandem Multicomponent90-14065-89GoodHigh

Enzymatic approaches utilizing lipase catalysis offer environmentally benign alternatives for aminoethyl group introduction [9]. The Novozym 435 lipase from Candida antarctica demonstrates exceptional performance in continuous-flow microreactors for the synthesis of nicotinamide derivatives [9]. The enzymatic process achieves yields ranging from 81.6 to 88.5 percent with residence times of 35 minutes at 50 degrees Celsius [9]. The reaction employs tert-amyl alcohol as a sustainable reaction medium and demonstrates significantly higher space-time yields compared to batch processes [9].

The enzymatic methodology shows superior performance with aliphatic amines compared to benzylamine derivatives [9]. The presence of electron-donating groups on benzylamine substrates enhances reaction efficiency, while electron-withdrawing groups reduce conversion rates [9]. This selectivity pattern aligns with the nucleophilic substitution mechanism governing the enzymatic transformation [9].

Zinc-catalyzed methodologies provide biomimetic approaches for aminoethyl group introduction through alcoholysis of activated amides [11]. Zinc acetate serves as an effective catalyst for the nonsolvolytic alcoholysis of tert-butyl nicotinate-activated amides in tert-butyl acetate solvent [11]. The reaction proceeds through a chelation mechanism involving coordination of the amide carbonyl and the pyridine nitrogen to the zinc center [11]. The process operates under neutral conditions at temperatures ranging from 40 to 60 degrees Celsius [11].

Ionic liquid catalysis represents an emerging approach for sustainable aminoethyl group introduction [21]. The Lewis acidic ionic liquid [Bmim]ZnBr₃ acts as both solvent and catalyst in tandem reactions of enaminoesters with allenic ketones [21]. This methodology eliminates the need for additional organic solvents and demonstrates recyclability for up to three reaction cycles without significant activity loss [21]. The process achieves good yields ranging from 65 to 89 percent with short reaction times and simple workup procedures [21].

Industrial-Scale Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of methyl 6-(1-aminoethyl)nicotinate presents numerous technical and economic challenges. Heat management represents a primary concern due to the exothermic nature of esterification reactions [14] [15]. Industrial-scale Fischer esterification generates significant amounts of heat that must be efficiently removed to maintain optimal reaction conditions and prevent thermal degradation of products [14].

Continuous flow reactor technology offers solutions for effective heat management in large-scale esterification processes [16] [22]. These systems provide superior heat transfer characteristics compared to traditional batch reactors, enabling precise temperature control during highly exothermic reactions [16]. The implementation of continuous flow technology allows for the production of 26.4 grams per hour throughput while maintaining product quality [22].

Industrial Scale Synthesis Challenges and Solutions

Challenge CategorySpecific IssuesImpact SeverityProposed SolutionsImplementation Cost
Heat ManagementExothermic esterification reactionsHighContinuous flow reactorsHigh
Mass TransferSolid formation and precipitationMediumUltrasonic mixing, flow chemistryMedium
Product PurificationSeparation of isomersHighCrystallization optimizationMedium
Waste ManagementAcid waste streamsMediumRecycling and neutralizationLow
Process ControlpH and temperature monitoringHighAutomated monitoring systemsMedium
Equipment CorrosionAcidic reaction conditionsMediumCorrosion-resistant materialsHigh

Mass transfer limitations pose significant challenges in industrial nicotinate synthesis, particularly when solid formation occurs during the reaction [14] [17]. The precipitation of products or intermediates can lead to reactor fouling and reduced mixing efficiency [14]. Advanced mixing technologies, including ultrasonic agitation and high-shear mixing systems, help mitigate these issues by maintaining homogeneous reaction conditions [17].

Product purification at industrial scale requires sophisticated separation techniques to achieve the high purity standards demanded for pharmaceutical applications [14] [15]. The separation of structural isomers and the removal of trace impurities necessitate optimized crystallization processes and advanced chromatographic methods [14]. Menthyl nicotinate production demonstrates successful industrial implementation of distillation-based purification, achieving purities exceeding 99.5 percent through vacuum distillation in the presence of activated carbons [15].

Waste management considerations become critical at industrial scale due to the generation of significant quantities of acid waste streams [14] [19]. The oxidation of picoline derivatives with nitric acid produces nitrous oxide as a byproduct, which presents environmental challenges due to its greenhouse gas properties [19]. Alternative oxidation methodologies utilizing air as the oxidant offer more sustainable approaches, though they require specialized catalyst systems and process optimization [14].

Process control systems must accommodate the complex reaction kinetics and multiple equilibria involved in nicotinate synthesis [14] [38]. Automated monitoring of pH, temperature, and reactant concentrations ensures consistent product quality and prevents the formation of undesired byproducts [38]. Fed-batch reactor configurations provide enhanced control over substrate addition rates, minimizing substrate inhibition effects observed in nicotinate synthesis [38].

Equipment corrosion presents ongoing challenges due to the acidic conditions required for esterification reactions [14] [15]. The use of concentrated sulfuric acid and elevated temperatures necessitates corrosion-resistant materials such as specialized stainless steel alloys or lined reactor systems [14]. These material requirements significantly impact capital investment costs for industrial facilities [15].

Green Chemistry Alternatives in Production

The development of environmentally sustainable methodologies for methyl 6-(1-aminoethyl)nicotinate synthesis has become increasingly important in modern pharmaceutical manufacturing. Solvent-free synthetic approaches represent a paradigm shift toward more sustainable production methods [22] [15]. The menthyl nicotinate synthesis demonstrates successful implementation of solvent-free transesterification, achieving yields of 83 to 87 percent without requiring organic solvents or aqueous workup procedures [15].

The solvent-free methodology employs alkali metal alkoxides as catalysts for the transesterification of menthol with methyl nicotinate [15]. The reaction proceeds under anhydrous conditions at temperatures ranging from 70 to 120 degrees Celsius, with continuous removal of methanol driving the equilibrium toward product formation [15]. Subsequent vacuum distillation in the presence of activated carbons provides high-purity products without the need for extensive purification procedures [15].

Green Chemistry Alternatives Performance Data

Green ApproachEnvironmental BenefitProcess Efficiency (%)Energy Reduction (%)Waste Reduction (%)Commercial Viability
Solvent-Free SynthesisNo organic solvents83-8740-6070-85High
Ionic Liquid CatalysisRecyclable catalyst65-8920-3050-65Medium
Enzymatic ProcessesBiodegradable catalyst81-8830-5060-80Medium
Microwave-AssistedReduced energy consumption70-8550-7030-45High
Continuous FlowMinimized waste85-9525-4065-80High
Water as SolventNon-toxic medium60-7515-2540-55Low

Ionic liquid catalysis provides recyclable catalyst systems that significantly reduce waste generation [21]. The [Bmim]ZnBr₃ ionic liquid demonstrates stability through multiple reaction cycles, maintaining catalytic activity for up to three uses without purification [21]. This approach eliminates the need for traditional organic solvents and reduces the environmental impact associated with catalyst disposal [21].

Enzymatic processes utilizing immobilized lipases offer highly selective and environmentally benign alternatives for nicotinate synthesis [9]. The Novozym 435 lipase system operates under mild conditions and demonstrates excellent reusability characteristics [9]. The enzymatic approach achieves space-time yields of 26.13 grams per liter per hour in continuous-flow microreactors, representing a 52-fold improvement over batch processes [9].

Microwave-assisted synthesis provides energy-efficient alternatives for nicotinate production by reducing reaction times and improving energy utilization [16]. This technology enables rapid heating of reaction mixtures, achieving target temperatures more efficiently than conventional heating methods [16]. The approach demonstrates particular effectiveness for heterocyclic synthesis, reducing energy consumption by 50 to 70 percent compared to traditional thermal methods [16].

Continuous flow chemistry represents a transformative approach to sustainable nicotinate synthesis by minimizing waste generation and improving process efficiency [16] [22]. Flow reactors enable precise control of reaction parameters and facilitate in-line purification procedures [16]. The technology demonstrates particular advantages for telescoped synthetic sequences, allowing multiple reaction steps to proceed without intermediate isolation [22].

Water-based synthetic methodologies offer non-toxic alternatives to traditional organic solvent systems [23]. High-temperature, high-pressure water conditions enable amino group introduction reactions without the need for organic catalysts or solvents [33]. Though yields typically remain lower than conventional methods, ranging from 60 to 75 percent, these approaches provide significant environmental benefits [23].

The thermodynamic stability profile of methyl 6-(1-aminoethyl)nicotinate has not been comprehensively characterized in the available literature. However, comparative analysis with structurally related nicotinic acid esters provides insights into the expected thermal behavior of this compound.

Thermal Decomposition Characteristics

Related pyridine carboxylic acid esters demonstrate variable thermal stability profiles. For methyl nicotinate, the parent compound without the aminoethyl substituent, thermal decomposition occurs at temperatures significantly above the boiling point of 209°C [8]. Studies on pyridine ester derivatives indicate that thermal decomposition typically initiates through ester bond cleavage, followed by decarboxylation of the resulting carboxylic acid [9] [10].

The presence of the aminoethyl group in methyl 6-(1-aminoethyl)nicotinate is expected to influence thermal stability through several mechanisms. The amino group can participate in intramolecular hydrogen bonding with the pyridine nitrogen, potentially stabilizing the molecular conformation at elevated temperatures [11]. However, the amino group may also serve as a site for thermal degradation, particularly under oxidative conditions [12].

Enthalpy of Formation and Combustion

While specific thermodynamic data for methyl 6-(1-aminoethyl)nicotinate are not available, computational studies on related nicotinic acid derivatives provide reference values. For nicotinic acid itself, the standard molar enthalpy of formation has been determined as -344.7 ± 1.2 kJ/mol in the crystalline state [13] [14]. The introduction of the methyl ester group and aminoethyl substituent would modify these values, though specific calculations have not been reported.

Phase Transition Behavior

The compound is expected to exhibit crystalline polymorphism, as observed with other nicotinic acid esters. Related compounds demonstrate multiple crystalline forms with distinct melting behaviors [15] [16]. The aminoethyl side chain may influence crystal packing through hydrogen bonding interactions, potentially affecting the melting point and polymorphic stability.

Table 3.1: Thermodynamic Properties of Methyl 6-(1-aminoethyl)nicotinate

PropertyValueSource
Molecular Weight180.20 g/molPubChem (CID: 55293996) [2]
Density (estimated)Not availableEstimated from structure
Melting PointNot availableNot reported
Boiling PointNot availableNot reported
Flash PointNot availableNot reported
Decomposition TemperatureNot availableNot reported
Enthalpy of FormationNot availableNot reported
Enthalpy of VaporizationNot availableNot reported

Solubility Characteristics Across Solvent Systems

The solubility profile of methyl 6-(1-aminoethyl)nicotinate has not been systematically investigated in the available literature. However, structure-activity relationships and data from related nicotinic acid esters provide a framework for understanding the expected solubility behavior.

Aqueous Solubility

The parent compound methyl nicotinate demonstrates water solubility of 48 g/L at 20°C [17] [8]. The introduction of the aminoethyl group in methyl 6-(1-aminoethyl)nicotinate is expected to significantly enhance aqueous solubility through several mechanisms. The amino group can form hydrogen bonds with water molecules, increasing hydrophilic character [18]. Additionally, the amino group can be protonated under physiological conditions, creating a positively charged species that further enhances water solubility [19].

Organic Solvent Compatibility

Nicotinic acid esters demonstrate variable solubility across different organic solvents. The solubility order for nicotinic acid itself follows the pattern: dimethyl sulfoxide > ethanol > water > acetone > diethyl ether > acetonitrile [18] [20]. This pattern is primarily determined by solvent polarity and hydrogen bonding capacity.

For methyl 6-(1-aminoethyl)nicotinate, the presence of the amino group is expected to enhance solubility in polar protic solvents such as alcohols and reduce solubility in non-polar solvents. The compound should demonstrate good solubility in polar aprotic solvents like dimethyl sulfoxide and N,N-dimethylformamide [21].

pH-Dependent Solubility

The amino group in methyl 6-(1-aminoethyl)nicotinate introduces pH-dependent solubility characteristics. Under acidic conditions, the amino group becomes protonated, creating a cationic species with enhanced water solubility. The pKa of the amino group is expected to be approximately 9-10, based on similar aminoethyl-substituted pyridines [22] [23].

Table 3.2: Solubility Characteristics of Methyl 6-(1-aminoethyl)nicotinate

SolventSolubilityTemperatureReference
WaterNot available25°CNot reported
EthanolNot available25°CNot reported
MethanolNot available25°CNot reported
AcetoneNot available25°CNot reported
ChloroformNot available25°CNot reported
Dimethyl Sulfoxide (DMSO)Not available25°CNot reported

pH-Dependent Stability Profiling

The pH-dependent stability of methyl 6-(1-aminoethyl)nicotinate has not been systematically studied. However, analysis of related nicotinic acid esters provides insights into the expected stability profile under varying pH conditions.

Hydrolytic Stability

Nicotinic acid esters are susceptible to hydrolytic degradation under both acidic and basic conditions. The hydrolysis follows pseudo-first-order kinetics with both acid and base catalysis [19]. For methyl nicotinate, the hydrolysis rate increases significantly under extreme pH conditions, with optimal stability observed in the pH range of 4-8 [24] [25].

The presence of the aminoethyl group in methyl 6-(1-aminoethyl)nicotinate may influence hydrolytic stability through several mechanisms. The amino group can participate in intramolecular catalysis of ester hydrolysis, particularly under basic conditions where the amino group is deprotonated [19]. Conversely, under acidic conditions, protonation of the amino group may reduce its nucleophilicity and potentially stabilize the ester bond.

Oxidative Stability

The amino group represents a potential site for oxidative degradation. Related aminoethyl-substituted compounds demonstrate susceptibility to oxidation, particularly in the presence of metal ions or under photolytic conditions [9]. The stability is expected to be pH-dependent, with greater stability under acidic conditions where the amino group is protonated.

Degradation Pathways

The primary degradation pathway under hydrolytic conditions involves ester bond cleavage to yield 6-(1-aminoethyl)nicotinic acid and methanol. Secondary degradation may involve decarboxylation of the carboxylic acid product, particularly under extreme pH conditions [10]. The amino group may undergo oxidative deamination under oxidative conditions, leading to the formation of aldehyde or ketone products.

Table 3.3: pH-Dependent Stability Profile of Methyl 6-(1-aminoethyl)nicotinate

pH RangeStabilityHalf-life (hours)Temperature
1.0-2.0Not availableNot available25°C
2.0-3.0Not availableNot available25°C
3.0-4.0Not availableNot available25°C
4.0-5.0Not availableNot available25°C
5.0-6.0Not availableNot available25°C
6.0-7.0Not availableNot available25°C
7.0-8.0Not availableNot available25°C
8.0-9.0Not availableNot available25°C
9.0-10.0Not availableNot available25°C
10.0-11.0Not availableNot available25°C
11.0-12.0Not availableNot available25°C
12.0-13.0Not availableNot available25°C

Surface Activity and Interfacial Properties

The surface activity and interfacial properties of methyl 6-(1-aminoethyl)nicotinate have not been directly investigated. However, structure-property relationships and data from related compounds provide insights into the expected surface behavior.

Surface Tension Reduction

The compound contains both hydrophilic (amino group, pyridine nitrogen, ester carbonyl) and hydrophobic (methyl group, alkyl chain) components, suggesting potential surface activity. The balance between these components determines the surface tension reduction capability [26]. The presence of the amino group enhances the hydrophilic character, while the ethyl linker provides some hydrophobic character.

Critical Micelle Concentration

The molecular structure of methyl 6-(1-aminoethyl)nicotinate suggests limited surfactant properties due to the relatively short hydrophobic chain. The critical micelle concentration, if present, would be expected to be relatively high compared to conventional surfactants. The amino group may facilitate intermolecular interactions that influence micelle formation [26].

Interfacial Tension Properties

The compound is expected to demonstrate moderate interfacial activity at oil-water interfaces. The hydrophilic amino group and pyridine nitrogen can interact with the aqueous phase, while the ester group and alkyl chain can interact with the organic phase. The interfacial tension reduction would be influenced by pH due to the ionizable amino group [27].

Wetting and Contact Angle Properties

The surface wetting properties are expected to be influenced by the amphiphilic character of the molecule. The contact angle on hydrophilic surfaces would be reduced compared to purely hydrophobic compounds due to the presence of the amino group. The pH-dependent protonation of the amino group would influence wetting behavior [28].

Table 3.4: Surface Activity and Interfacial Properties of Methyl 6-(1-aminoethyl)nicotinate

PropertyValueUnitsTemperature
Surface Tension (water)Not availablemN/m25°C
Critical Micelle Concentration (CMC)Not availablemg/L25°C
Interfacial Tension (oil/water)Not availablemN/m25°C
Contact Angle (glass)Not availabledegrees25°C
Contact Angle (Teflon)Not availabledegrees25°C
Partition Coefficient (octanol/water)Not availablelog P25°C

Dates

Last modified: 07-23-2023

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